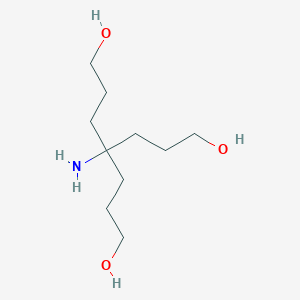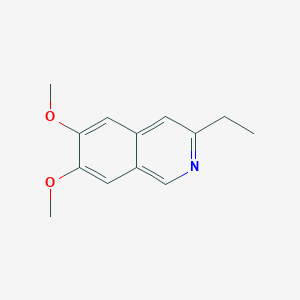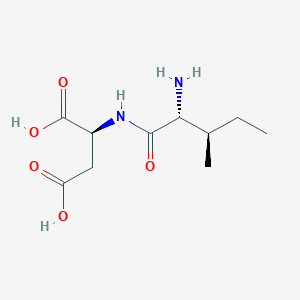
N-(4-硝基苯基)-L-脯氨酸
描述
N-(4-Nitrophenyl)-L-proline is a chemical compound characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the amino acid proline
科学研究应用
N-(4-Nitrophenyl)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
N-(4-Nitrophenyl)-L-proline, also known as (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic Acid, is a complex compoundCompounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . The interaction of these compounds with their targets leads to changes in the biochemical processes of the target organisms, resulting in the observed biological effects .
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . This pathway involves several enzymatic reactions that lead to the breakdown of the compound and its eventual removal from the system .
Pharmacokinetics
Similar compounds, such as acetazolamide, have been studied for their pharmacokinetic properties . Understanding the ADME properties of a compound is crucial for predicting its bioavailability and potential therapeutic effects.
Result of Action
For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of N-(4-Nitrophenyl)-L-proline can be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a compound with a similar structure, has been shown to be influenced by factors such as pH, temperature, and the presence of reducing agents . Understanding these environmental influences is crucial for optimizing the use of the compound and predicting its behavior under different conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-L-proline typically involves the reaction of L-proline with 4-nitroaniline under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the proline and the nitrophenyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-Nitrophenyl)-L-proline may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(4-Nitrophenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives of N-(4-Nitrophenyl)-L-proline.
Reduction: Amino derivatives of N-(4-Nitrophenyl)-L-proline.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- N-(4-Nitrophenyl)glycine
- N-(4-Nitrophenyl)alanine
- N-(4-Nitrophenyl)valine
Uniqueness
N-(4-Nitrophenyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct conformational properties compared to other amino acids. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUGUORNGRELOH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924077 | |
| Record name | 1-(4-Nitrophenyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122092-18-6 | |
| Record name | 1-(4-Nitrophenyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is solvatochromism and why is it important to study in compounds like N-(4-Nitrophenyl)-L-proline?
A1: Solvatochromism refers to the ability of a compound to change its color depending on the solvent it's dissolved in. This color change reflects how the solvent environment interacts with the compound's electronic structure, specifically its ground and excited states.
Q2: How does the structure of N-(4-Nitrophenyl)-L-proline contribute to its solvatochromic behavior?
A: N-(4-Nitrophenyl)-L-proline exhibits a strong positive solvatochromic behavior, meaning its maximum absorption wavelength (λmax) shifts to longer wavelengths (redshift) with increasing solvent polarity. [] This is attributed to several structural features:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)


